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Compound of Interest

3-methylquinoxaline-5-carboxylic
Acid

cat. No.: B1585897

Compound Name:

Quinoxaline, or benzopyrazine, is a nitrogen-containing heterocyclic compound whose
structure is a bioisostere of quinoline and naphthalene.[7] This core is relatively rare in nature
but is readily accessible through synthetic chemistry.[7][8] The incorporation of a carboxylic
acid group at the C-5 position introduces a key functional handle for molecular elaboration,
significantly enhancing the scaffold's utility. Quinoxaline-5-carboxylic acid and its derivatives
are recognized for their diverse pharmacological effects, which stem from the ability of the
planar aromatic system to intercalate with biological macromolecules and the nitrogen atoms to
participate in hydrogen bonding.[1] This has led to their investigation in a wide array of
therapeutic areas, from infectious diseases to oncology.[9][10]

Synthetic Methodologies

The synthesis of the quinoxaline core is well-established, with the most common method being
the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11][12] For
quinoxaline-5-carboxylic acids, the strategy is adapted by using a substituted o-
phenylenediamine bearing the required carboxyl group.

Core Synthesis of Quinoxaline-5-Carboxylic Acid
Derivatives

The primary route to quinoxaline-5-carboxylic acid involves the cyclocondensation reaction
between a 2,3-diaminobenzoic acid derivative and an a-dicarbonyl compound. A common
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starting material is methyl 2,3-diaminobenzoate, which upon reaction and subsequent
hydrolysis, yields the target carboxylic acid.[13]

Core Synthesis Pathway
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Caption: Core synthesis workflow for Quinoxaline-5-carboxylic Acid.

Experimental Protocol: Synthesis of 2-
Methylquinoxaline-5-carboxylic acid

¢ Cyclocondensation: To a solution of methyl 2,3-diaminobenzoate (1.0 eq) in ethanol, add
methylglyoxal (1.1 eq) and a catalytic amount of acetic acid.
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e Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin
Layer Chromatography (TLC).

« |solation of Ester: Upon completion, cool the reaction mixture to room temperature. The
product, methyl 2-methylquinoxaline-5-carboxylate, may precipitate. If not, reduce the
solvent volume under reduced pressure and purify the residue using column
chromatography (silica gel, ethyl acetate/hexane gradient).

» Hydrolysis: Dissolve the isolated ester in a mixture of methanol and 2M aqueous sodium
hydroxide solution.

 Stirring: Stir the mixture at room temperature for 12-24 hours until the ester is fully consumed
(monitored by TLC).

 Acidification: Remove the methanol under reduced pressure and acidify the remaining
aqueous solution to pH 3-4 with 1M hydrochloric acid.

e Product Isolation: The resulting precipitate, 2-methylquinoxaline-5-carboxylic acid, is
collected by filtration, washed with cold water, and dried under vacuum.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the C-5 position is a prime site for modification to generate
libraries of bioactive compounds. The most common derivatization is the formation of amides,
which has proven highly effective for enhancing biological activity.[6][13]
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Derivatization Workflow
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Caption: General workflow for synthesizing Quinoxaline-5-carboxamides.

Experimental Protocol: Synthesis of N-Aryl-quinoxaline-
5-carboxamide[13]
 Activation: Suspend quinoxaline-5-carboxylic acid (1.0 eq) in thionyl chloride and reflux for 2-

3 hours to form the acyl chloride. Remove excess thionyl chloride under reduced pressure.

e Coupling: Dissolve the resulting crude acyl chloride in a dry, inert solvent like
dichloromethane (DCM).
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e Amine Addition: Add a solution of the desired substituted aniline (1.1 eq) and a base such as
triethylamine (2.0 eq) in DCM dropwise at 0 °C.

e Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours.

o Work-up: Wash the reaction mixture sequentially with water, 1M HCI, saturated NaHCOs
solution, and brine.

 Purification: Dry the organic layer over anhydrous Na2SOa, filter, and concentrate in vacuo.
Purify the crude product by recrystallization or column chromatography to yield the final
guinoxaline-5-carboxamide.

Spectroscopic Characterization

The structural elucidation of quinoxaline-5-carboxylic acid derivatives relies on standard
spectroscopic techniques.
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. Key Spectroscopic
Technique Reference
Features

Aromatic protons on the
quinoxaline core typically
appear in the & 7.5-9.0 ppm
range. The carboxylic acid
1H NMR _ _ [13][14]
proton is a broad singlet, often
> 10.0 ppm. Amide N-H
protons also appear as broad

singlets.[13][14]

Carbonyl carbon of the
carboxylic acid or amide
5C NMR appears downfield (> 160 3]
ppm). Aromatic carbons
resonate in the 4 120-150 ppm

range.[13]

A broad O-H stretch for the
carboxylic acid is observed
around 2500-3300 cm~1. The

FT-IR o [6]
C=0 stretch for the acid is at
~1700 cm~1, while for amides

it's at ~1650-1680 cm~1.[6]

Electrospray ionization (ESI-
MS) is commonly used to
Mass Spec confirm the molecular weight, [13]
typically observing the [M+H]*
or [M]* ion.[13]

Biological Activities and Therapeutic Potential

Quinoxaline-5-carboxylic acid and its derivatives exhibit a remarkable range of pharmacological
activities, making them a focal point of drug discovery research.[5][10][15]

Anticancer Activity
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Quinoxaline derivatives are potent anticancer agents, with activities reported against a variety
of human cancer cell lines, including colon, breast, and non-small-cell lung cancer.[4][6][16]

e Mechanism of Action: A primary mechanism is the induction of apoptosis.[6] Certain
derivatives have been shown to trigger mitochondrial- and caspase-3-dependent apoptotic
pathways in cancer cells.[16] Other quinoxalines function as kinase inhibitors, targeting
enzymes like VEGFR-2, which are crucial for tumor growth and angiogenesis.[6]

e Structure-Activity Relationship (SAR):

o Substitution on the quinoxaline skeleton is critical. For instance, introducing bromo groups
can provide better inhibition against lung cancer cells compared to nitro groups.[16]

o The derivatization of the C-5 carboxylic acid into specific amides can significantly enhance
potency. Amides derived from anilines with electron-donating groups have shown
moderate to high activity.[6]

Apoptosis Induction Pathway
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Caption: Proposed apoptotic pathway induced by quinoxaline derivatives.[16]

Antimicrobial Activity

Derivatives of quinoxaline-5-carboxylic acid have demonstrated significant antibacterial and
antifungal properties.[13][17]

o Antibacterial Spectrum: Activity has been confirmed against both Gram-positive (e.qg.,
Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli,
Pseudomonas aeruginosa) bacteria.[13][18]
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Structure-Activity Relationship (SAR): Quinoxaline-5-carboxamides incorporating fluoro-
substituted phenyl groups or morpholine moieties have been shown to exhibit excellent
antibacterial activity.[13] This suggests that lipophilicity and the potential for specific
hydrogen bonding interactions are key determinants of potency.

Antiviral Activity

The quinoxaline scaffold is present in molecules with potent antiviral activity against a range of
viruses.[7][19]

Spectrum of Activity: Derivatives have shown promise against Herpes Simplex Virus (HSV),
Human Immunodeficiency Virus (HIV), and human cytomegalovirus (HCMV).[5][19] Some
compounds act as potent inhibitors of HIV-1 reverse transcriptase.[19]

SAR Insights: The antiviral activity is highly dependent on the substitution pattern. For
example, in anti-HCMV compounds, a dimethylquinoxalinyl methylene nucleus and a
lipophilic ester function were identified as important structural features for activity.[19]

Other Pharmacological Activities

The therapeutic potential of this scaffold extends further:

Anti-inflammatory and Analgesic: Certain aminoalcohol-based quinoxalines have
demonstrated potent anti-inflammatory effects by reducing leukocyte migration and levels of
pro-inflammatory cytokines, as well as showing peripheral analgesic activity.[20]

Neuroprotective: A series of 7-heterocycle-substituted quinoxaline carboxylic acids were
found to have significant neuroprotective efficacy, indicating potential for treating
neurodegenerative disorders.[8]

Applications in Materials Science

Beyond medicine, the unique electronic properties of the quinoxaline ring have led to its use in
advanced materials.[3]

» Organic Electronics: Quinoxaline derivatives are used as electron-transport materials in
organic light-emitting diodes (OLEDS), organic semiconductors, and as sensitizers in dye-
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sensitized solar cells.[2][5][21] The electron-deficient nature of the pyrazine ring facilitates
electron transport and injection.[22]

o Energy Storage: Recently, quinoxaline-carboxylic acid derivatives have been explored as
promising charge-storing materials (anolytes) in aqueous organic redox flow batteries
(RFBs).[23] Studies have shown that modifying the substitution pattern can dramatically
improve chemical stability and reduce capacity fade, with quinoxaline-2-carboxylic acid
showing superior performance.[23]

Future Perspectives and Conclusion

Quinoxaline-5-carboxylic acid is a scaffold of profound importance, bridging the worlds of
medicinal chemistry and materials science. Its synthetic accessibility and the ease of
derivatization provide a robust platform for generating molecular diversity. In drug discovery,
future efforts should focus on leveraging SAR insights to design next-generation anticancer,
antibacterial, and antiviral agents with improved potency and selectivity. The exploration of this
core in treating neurodegenerative and inflammatory diseases also holds considerable
promise. In materials science, the rational design of new quinoxaline-based molecules could
lead to more efficient and stable organic electronic devices and energy storage systems. The
continued interdisciplinary investigation of quinoxaline-5-carboxylic acids and their derivatives
will undoubtedly unlock new therapeutic solutions and technological innovations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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